2-Hydroxyisonicotinohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

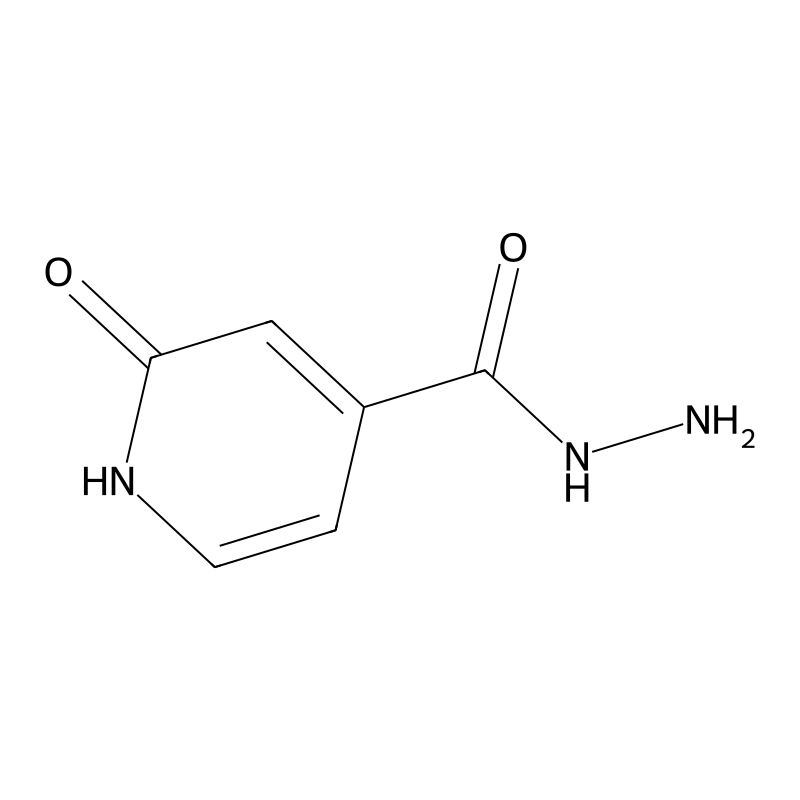

2-Hydroxyisonicotinohydrazide is a chemical compound derived from isonicotinic acid hydrazide, characterized by the presence of a hydroxyl group attached to the pyridine ring. This compound belongs to a class of hydrazones, which are known for their diverse biological activities. The molecular formula of 2-hydroxyisonicotinohydrazide is CHNO, and its structure features both hydrazide and hydroxyl functionalities, making it a target for various synthetic and medicinal chemistry applications.

- Condensation Reactions: It can react with aldehydes or ketones to form new hydrazone derivatives through the formation of C=N bonds.

- Hydrolysis: Under acidic or basic conditions, the hydrazone can hydrolyze back to its constituent components.

- Complexation Reactions: It can form coordination complexes with transition metals, enhancing its potential applications in catalysis and material science .

2-Hydroxyisonicotinohydrazide exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of isonicotinic acid hydrazide possess:

- Antimicrobial Properties: Effective against various bacterial strains, including drug-resistant Mycobacterium tuberculosis .

- Cytotoxic Effects: Exhibited in several cancer cell lines, indicating potential as an anticancer agent .

- Antioxidant Activity: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, making it relevant in oxidative stress research .

The synthesis of 2-hydroxyisonicotinohydrazide typically involves:

- Refluxing Isonicotinic Acid Hydrazide with Aldehydes: A common method involves reacting isonicotinic acid hydrazide with appropriate aldehydes in an alcohol solvent (like ethanol) under reflux conditions.

- Purification: The resulting product is often purified through recrystallization from suitable solvents such as dimethylformamide or ethanol .

General Reaction SchemetextIsonicotinic Acid Hydrazide + Aldehyde → 2-Hydroxyisonicotinohydrazide + H₂O

textIsonicotinic Acid Hydrazide + Aldehyde → 2-Hydroxyisonicotinohydrazide + H₂O

2-Hydroxyisonicotinohydrazide has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing novel antimicrobial and anticancer agents.

- Coordination Chemistry: Used in the formation of metal complexes that may have catalytic properties.

- Material Science: Investigated for its role in developing new materials with specific electronic or optical properties.

Studies on the interactions of 2-hydroxyisonicotinohydrazide with biological macromolecules have revealed:

- Binding Affinity: It shows promising binding capabilities with proteins and nucleic acids, which may enhance its therapeutic efficacy.

- Mechanism of Action: Research indicates that its biological activity may be mediated through the inhibition of specific enzymes or pathways involved in disease processes .

Several compounds share structural characteristics or biological activities with 2-hydroxyisonicotinohydrazide. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Isoniazid | Pyridine ring, hydrazide | Established antitubercular agent |

| Nicotinamide Hydrazone | Amide group, pyridine ring | Neuroprotective effects |

| 2-Hydroxybenzylidene Hydrazone | Hydroxyl group on benzene | Antioxidant properties |

| 4-Hydroxy-3-methoxybenzaldehyde Hydrazone | Methoxy and hydroxyl groups on benzene | Enhanced cytotoxicity against cancer cells |

Uniqueness of 2-Hydroxyisonicotinohydrazide

The unique combination of the hydroxyl group on the pyridine ring and the hydrazone linkage distinguishes 2-hydroxyisonicotinohydrazide from other similar compounds. This structural feature not only enhances its solubility but also contributes to its diverse biological activities.